(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hcl
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Overview
Description
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an amine group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and propenylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmaceutical compounds.
Industry: The compound is used in the development of materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine: The base form without the hydrochloride salt.
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine acetate: A similar compound with an acetate group instead of hydrochloride.
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine sulfate: Another variant with a sulfate group.
Uniqueness
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological and cancer-related applications. Understanding its pharmacological properties, receptor interactions, and therapeutic potentials is critical for advancing its application in medicinal chemistry.
Chemical Structure and Properties
The compound can be described structurally as follows:
- IUPAC Name : (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride
- Molecular Formula : C₁₁H₁₃ClN₂
- Molecular Weight : 224.69 g/mol
This compound features a prop-2-enylamine backbone with a 3-methyl-2-pyridyl substituent, which may influence its biological activity through various mechanisms.
Receptor Interactions
Research indicates that compounds similar to (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine HCl exhibit significant interactions with various receptors, particularly sigma receptors. These receptors are implicated in several biological processes, including neuroprotection and modulation of pain pathways.
- Sigma Receptors : Studies have shown that sigma receptor modulators can exert neuroprotective effects and have potential applications in treating neurodegenerative diseases. For instance, compounds that interact with sigma receptors have demonstrated efficacy in reducing neuropathic pain and may possess anticancer properties through the modulation of apoptotic pathways .
Anticancer Properties
Emerging evidence suggests that this compound may have anticancer potential. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer models.
- Case Studies : A study investigated the effects of related compounds on tumor growth in mouse xenograft models, revealing significant inhibition of tumor proliferation linked to receptor modulation . The findings suggest that the compound's mechanism may involve interference with critical signaling pathways associated with cancer cell survival.
In Vivo and In Vitro Studies
Pharmacological evaluations are crucial for understanding the therapeutic potential of this compound.
Study Type | Findings |
---|---|
In Vitro | Demonstrated selective binding affinity to sigma receptors . |
In Vivo | Showed significant tumor growth inhibition in xenograft models . |
These studies highlight the compound's potential as a therapeutic agent, particularly in oncology and neurology.
Structure-Activity Relationship (SAR)
The structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the pyridine ring or the propene side chain could enhance receptor selectivity and potency.
Key SAR Insights:
- Pyridine Substitution : Variations in substituents on the pyridine ring can significantly affect receptor affinity and selectivity.
- Alkene Configuration : The geometric configuration around the double bond influences biological activity, suggesting that stereochemistry plays a vital role in receptor interactions .
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(1R)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h3-6,8H,1,10H2,2H3;1H/t8-;/m1./s1 |
InChI Key |
RKVIMEOIGQBBMK-DDWIOCJRSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](C=C)N.Cl |
Canonical SMILES |
CC1=C(N=CC=C1)C(C=C)N.Cl |
Origin of Product |
United States |
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